3-Trifluoromethylthioanisole 3-Trifluoromethylthioanisole
Brand Name: Vulcanchem
CAS No.: 328-98-3
VCID: VC4654261
InChI: InChI=1S/C8H7F3S/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3
SMILES: CSC1=CC=CC(=C1)C(F)(F)F
Molecular Formula: C8H7F3S
Molecular Weight: 192.2

3-Trifluoromethylthioanisole

CAS No.: 328-98-3

Cat. No.: VC4654261

Molecular Formula: C8H7F3S

Molecular Weight: 192.2

* For research use only. Not for human or veterinary use.

3-Trifluoromethylthioanisole - 328-98-3

Specification

CAS No. 328-98-3
Molecular Formula C8H7F3S
Molecular Weight 192.2
IUPAC Name 1-methylsulfanyl-3-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H7F3S/c1-12-7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3
Standard InChI Key ZOFFWLOMDITUHD-UHFFFAOYSA-N
SMILES CSC1=CC=CC(=C1)C(F)(F)F

Introduction

3-Trifluoromethylthioanisole is an organosulfur compound characterized by the presence of a trifluoromethylthio (-SCF₃) group attached to the third position of a benzene ring. Its molecular formula is C9H8F3OSC_9H_8F_3OS, and it is classified as a thioether, which contains sulfur bonded to two carbon atoms. This compound is of significant interest in scientific research due to its unique chemical structure and potential biological and industrial applications.

Table 1: Structural Features of 3-Trifluoromethylthioanisole

FeatureDetails
Functional Groups-SCF₃ (trifluoromethylthio), -OCH₃ (methoxy)
Aromatic SubstitutionSubstituted at the third position
LipophilicityHigh due to the trifluoromethyl group

Synthesis Methods

The synthesis of 3-Trifluoromethylthioanisole typically involves introducing the trifluoromethylthio group into an anisole derivative under controlled conditions.

Common Synthetic Routes:

  • Reaction with Trifluoromethylethiolate:

    • Starting Material: 3-Bromoanisole

    • Reagent: Trifluoromethylethiolate ([CF₃]S⁻)

    • Conditions: Base (e.g., potassium carbonate) in a polar solvent like dimethylformamide (DMF).

  • Industrial Production:

    • Continuous flow processes are employed for scalability.

    • Catalysts and optimized reaction conditions are used to enhance yield and purity.

Table 2: Reaction Conditions for Synthesis

ReagentConditions
TrifluoromethylethiolateBase (e.g., K₂CO₃) in DMF
Trifluoromethyl iodideElevated temperatures with a catalyst

Chemical Reactions

3-Trifluoromethylthioanisole undergoes various chemical transformations due to its reactive functional groups.

Key Reactions:

  • Oxidation:

    • Converts the thioether (-SCF₃) into sulfoxides or sulfones.

    • Reagents: Hydrogen peroxide (H2O2H_2O_2), m-chloroperbenzoic acid (m-CPBA).

  • Reduction:

    • Reduces the trifluoromethyl group to a methyl group.

    • Reagents: Lithium aluminum hydride (LiAlH4LiAlH_4).

  • Substitution:

    • The trifluoromethyl group can be replaced with other functional groups.

    • Conditions: Nucleophilic substitution using sodium hydride (NaHNaH).

Table 3: Reaction Products

Reaction TypeProduct Formed
OxidationSulfoxides, sulfones
ReductionMethylthioanisole
SubstitutionSubstituted thioanisoles

Biological Activities

Although specific data on the biological activity of 3-Trifluoromethylthioanisole is limited, studies on related compounds suggest potential antimicrobial and antifungal properties.

Mechanism of Action:

  • The trifluoromethyl group enhances lipophilicity, improving membrane permeability.

  • Interaction with enzymes or receptors may inhibit biological pathways.

Applications in Biology:

  • Antimicrobial Activity:

    • Effective against certain bacterial and fungal strains.

  • Potential Cytotoxicity:

    • Similar compounds exhibit cytotoxic effects on cancer cell lines.

Applications in Research and Industry

The unique properties of 3-Trifluoromethylthioanisole make it valuable across multiple fields.

Research Applications:

  • Used as a building block in organic synthesis.

  • Explored for its potential as a drug candidate in medicinal chemistry.

Industrial Applications:

  • Development of agrochemicals.

  • Material sciences for creating specialized polymers or coatings.

Comparison with Similar Compounds

The distinct combination of trifluoromethyl and thioether functionalities sets this compound apart from its analogs.

Table 4: Comparison with Related Compounds

Compound NameKey Features
ThioanisoleBasic structure without fluorine substitution
TrifluoromethylanisoleLacks sulfur; focuses on fluorinated ether properties
4-TrifluoromethylthioanisoleSimilar structure but different substitution position

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